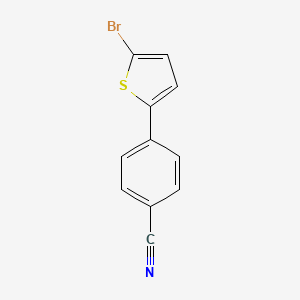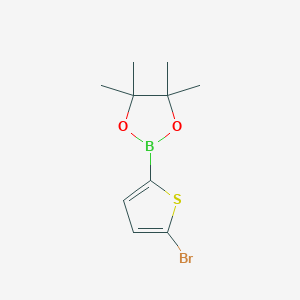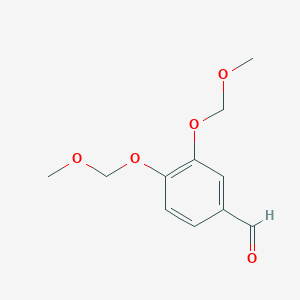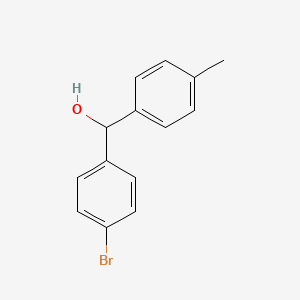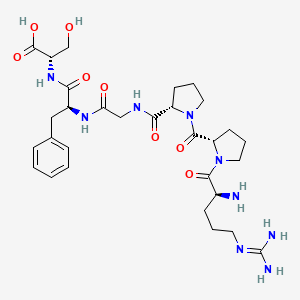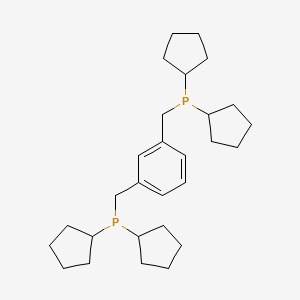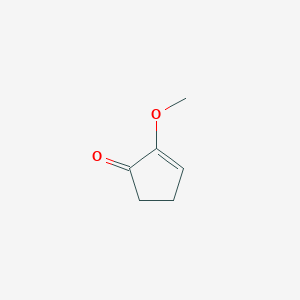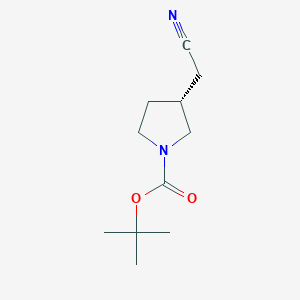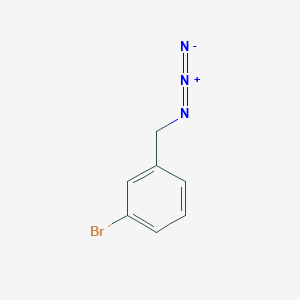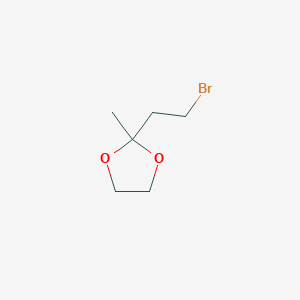
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
Übersicht
Beschreibung
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, also known as 2-BEMD, is an organic compound with a molecular formula of C5H9BrO2. It is a cyclic ether, a type of organic compound containing two oxygen atoms joined by a single bond. 2-BEMD is a colorless, volatile liquid with a boiling point of 135 °C and a melting point of -51 °C. It has a pungent odor and is soluble in various organic solvents. 2-BEMD has a wide range of applications in the laboratory, including synthesis and catalysis, as well as in pharmaceutical and agricultural research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is used in chemical syntheses, particularly in the preparation of methyl vinyl ketone equivalents. This compound was prepared with a 75% isolated yield by bromination of 2-Methyl-1,3-dioxolane-2-ethanol, using dibromotriphenylphosphorane as a reagent (Petroski, 2002).
- It also finds application in the synthesis of various other chemical compounds, such as 1-Bromo-3-buten-2-one, where it is involved in multiple reaction sequences leading to the final product (Westerlund & Carlson, 1999).
Use in Peptide Analogues Synthesis
- The compound plays a role in peptide research. It is utilized in the synthesis of ketomethylene analogues of peptides, where the Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane react with N-triphenylmethyl-L-leucine to form specific ketone adducts. These adducts serve as intermediates in peptide analogue synthesis (Johnson & Miller, 2009).
Role in Synthesizing Glycinate Derivatives
- The compound is used in the synthesis of methyl N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate and ethyl N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate. These novel compounds are synthesized through the reaction of glycine ester hydrochloride with 2-(2-bromoethyl)-1,3-dioxolane (Le Zhi-ping, 2008).
Applications in Fuel and Solvent Production
- In the context of sustainable energy and materials, this compound is involved in the production of renewable gasoline, solvents, and fuel additives. Specifically, it contributes to the creation of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2isopropyl dioxolanes, demonstrating potential as a sustainable gasoline blending component or industrial solvent (Harvey, Merriman & Quintana, 2016).
Involvement in Polymer Research
- The compound is also significant in polymer research. For instance, it is involved in the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This research focuses on understanding the properties and thermal degradation of such polymers, which have potential applications in various industries (Coskun et al., 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as cereblon e3 ligase modulators target the cereblon (crbn) protein . CRBN is a protein targeted by immunomodulatory drugs, which adjust immune responses .
Biochemical Pathways
For instance, Bronopol, an organic compound with wide-spectrum antimicrobial properties, inhibits various bacteria, including Pseudomonas aeruginosa .
Result of Action
Similar compounds have been known to exert anti-inflammatory and anti-angiogenic properties .
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLPRRVCSGZARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473102 | |
| Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37865-96-6 | |
| Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in organic synthesis?
A1: this compound acts as a valuable methyl vinyl ketone equivalent. [] Methyl vinyl ketone itself can be challenging to work with directly due to its reactivity. This compound provides a masked form that can be selectively revealed later in a synthetic sequence. This allows chemists to introduce the versatile building block of methyl vinyl ketone into more complex molecules in a controlled manner.
Q2: Can you describe an efficient method for preparing this compound?
A2: A two-step synthesis from 4-hydroxy-2-butanone has been reported to be highly effective: []
Q3: Are there stability concerns associated with this compound?
A3: Research indicates that even purified samples of this compound tend to contain trace amounts of the corresponding β-halo ketone. [] This impurity can release hydrogen bromide (HBr) over time, which can catalyze further decomposition of the compound. Therefore, it's recommended to store this compound at temperatures of 0°C or lower to maximize its shelf life.
Q4: What are the primary applications of this compound in organic synthesis?
A4: This compound serves as a versatile alkylating agent, enabling the introduction of a 3-ketobutyl group to a variety of nucleophiles. [] This is particularly useful in the synthesis of:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


